molecular formula C28H36N2O3S B12797488 Lauryl isoquinolinium saccharinate CAS No. 7444-81-7

Lauryl isoquinolinium saccharinate

Cat. No.: B12797488
CAS No.: 7444-81-7
M. Wt: 480.7 g/mol
InChI Key: AVZICXRYXLCFCK-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lauryl isoquinolinium saccharinate involves the reaction of lauryl alcohol with isoquinoline derivatives. One common method includes the use of metal catalysts or catalyst-free processes in water . The reaction typically proceeds under mild conditions, ensuring high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using efficient catalytic systems. These methods are designed to minimize environmental impact and maximize product quality. The use of advanced techniques such as continuous flow reactors and green chemistry principles is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Lauryl isoquinolinium saccharinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include various isoquinoline derivatives, which have applications in pharmaceuticals, agrochemicals, and materials science .

Mechanism of Action

The mechanism of action of lauryl isoquinolinium saccharinate involves its interaction with microbial cell membranes. The compound disrupts the membrane integrity, leading to cell lysis and death. This antimicrobial effect is primarily due to the presence of the isoquinoline moiety, which targets specific pathways in microorganisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lauryl isoquinolinium saccharinate is unique due to its combination of lauryl alcohol and isoquinoline, providing both antimicrobial and antistatic properties. This dual functionality makes it particularly valuable in cosmetic and industrial applications .

Properties

CAS No.

7444-81-7

Molecular Formula

C28H36N2O3S

Molecular Weight

480.7 g/mol

IUPAC Name

1,1-dioxo-1,2-benzothiazol-3-olate;2-dodecylisoquinolin-2-ium

InChI

InChI=1S/C21H32N.C7H5NO3S/c1-2-3-4-5-6-7-8-9-10-13-17-22-18-16-20-14-11-12-15-21(20)19-22;9-7-5-3-1-2-4-6(5)12(10,11)8-7/h11-12,14-16,18-19H,2-10,13,17H2,1H3;1-4H,(H,8,9)/q+1;/p-1

InChI Key

AVZICXRYXLCFCK-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCC[N+]1=CC2=CC=CC=C2C=C1.C1=CC=C2C(=C1)C(=NS2(=O)=O)[O-]

Origin of Product

United States

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